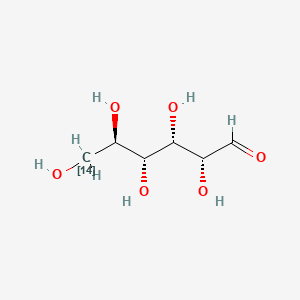
(2-Ethylhexanoato-O)(isononanoato-O)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(isononanoato-O)calcium is a chemical compound with the molecular formula C17H32CaO4 and a molecular weight of 340.51158 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)calcium typically involves the reaction of calcium oxide or calcium hydroxide with 2-ethylhexanoic acid and isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CaO+2-Ethylhexanoic Acid+Isononanoic Acid→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the organic ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield calcium oxide, while substitution reactions may produce various substituted calcium compounds.
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)(isononanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium supplement.
Medicine: Explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in biological systems, it may interact with calcium-binding proteins, influencing cellular processes like signal transduction and muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium 2-ethylhexanoate: Similar in structure but lacks the isononanoate ligand.
Calcium isononanoate: Similar in structure but lacks the 2-ethylhexanoate ligand.
Uniqueness
(2-Ethylhexanoato-O)(isononanoato-O)calcium is unique due to the presence of both 2-ethylhexanoate and isononanoate ligands, which confer distinct chemical and physical properties. This dual-ligand structure enhances its stability and reactivity compared to compounds with a single ligand .
Propriétés
Numéro CAS |
94247-33-3 |
|---|---|
Formule moléculaire |
C17H32CaO4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
calcium;2-ethylhexanoate;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.C8H16O2.Ca/c1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
PXPRSNOGFXQYIW-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















